molecular formula C17H20O6 B583515 O-Desmethyl Mycophenolic Acid Methyl Ester CAS No. 33431-38-8

O-Desmethyl Mycophenolic Acid Methyl Ester

Cat. No.: B583515
CAS No.: 33431-38-8
M. Wt: 320.341
InChI Key: ONBUUVPMBJOPQE-RUDMXATFSA-N
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Description

O-Desmethyl Mycophenolic Acid Methyl Ester is an intermediate in the synthesis of Mycophenolic acid . Its chemical name is Methyl (4E)-6- (1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate .


Molecular Structure Analysis

The molecular formula of this compound is C17H20O6 . It contains 44 bonds in total, including 24 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic ester, and 2 aromatic hydroxyls .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 320.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass are both 320.12598835 g/mol . The Topological Polar Surface Area is 93.1 Ų . It has a Heavy Atom Count of 23 .

Scientific Research Applications

Overview of Mycophenolic Acid and Its Derivatives

Mycophenolic acid (MPA) and its prodrugs, such as mycophenolate mofetil (MMF), have been extensively studied for their immunosuppressive properties, primarily used in organ transplantation to prevent graft rejection. MPA acts as a noncompetitive, selective, and reversible inhibitor of inosine monophosphate dehydrogenase, crucial in the proliferation of T and B lymphocytes by inhibiting de novo synthesis of guanosine nucleotides. This mechanism underlines the drug's effectiveness in reducing acute rejection episodes in transplant recipients (Fulton & Markham, 1996; Bardsley-Elliot et al., 1999).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics of MPA in different patient populations, such as those undergoing hematopoietic stem cell transplantation (HSCT), reveal altered absorption, distribution, metabolism, and excretion (ADME) profiles. Such variability necessitates careful monitoring to optimize therapeutic efficacy while minimizing adverse effects (Zhang & Chow, 2017). Additionally, the pharmacology of MPA encompasses both immunosuppressive and potential anti-proliferative effects, with studies indicating improved long-term allograft survival potentially due to MPA's action on monocyte chemoattractant protein 1 and fibroblast proliferation (Staatz & Tett, 2014).

Therapeutic Drug Monitoring

The complexity of MPA's pharmacokinetics has led to the exploration of therapeutic drug monitoring (TDM) as a strategy to enhance treatment outcomes. By adjusting doses based on measured drug levels, clinicians aim to maintain efficacy while reducing toxicity. However, the relationship between MPA exposure and clinical outcomes, including both efficacy and adverse effects, remains an area of ongoing research (Elbarbry & Shoker, 2007; Metz et al., 2014).

Emerging Applications and Considerations

While the primary application of MPA derivatives has been in the context of organ transplantation, emerging research suggests potential uses in treating autoimmune diseases, such as antineutrophil cytoplasmic antibody-associated vasculitis (AAV). Mycophenolate shows promise as a treatment option, offering an alternative to traditional therapies with a comparable side effect profile (Koukoulaki & Iatrou, 2019). However, the broader application of MPA and its derivatives requires further exploration, particularly in terms of long-term outcomes and the potential for drug-induced embryopathy (Merlob et al., 2009).

Mechanism of Action

Target of Action

O-Desmethyl Mycophenolic Acid Methyl Ester (MAE) is a marine-derived compound that has been found to have potent inhibitory effects on the replication of different strains of the Influenza A virus (IAV) . The primary target of MAE is the IAV, a formidable pathogen that can cause infection and illness in a wide range of animals, including humans, poultry, and swine .

Mode of Action

MAE interacts with the IAV post adsorption, blocking some steps of IAV infection . It may also inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway . This interaction results in a marked inhibition of IAV multiplication in vitro .

Biochemical Pathways

The biochemical pathway affected by MAE is the Akt-mTOR-S6K pathway . Activation of this pathway by MAE leads to the inhibition of viral replication . The downstream effects of this interaction are yet to be fully understood and merit further studies.

Pharmacokinetics

It is known that mae is an intermediate in the synthesis of mycophenolic acid , which suggests that it may share similar pharmacokinetic properties with Mycophenolic acid

Result of Action

The result of MAE’s action is a significant reduction in the replication of different IAV strains in vitro . Importantly, oral treatment of MAE can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice . This effect was found to be superior to the effect of oseltamivir, a commonly used antiviral drug .

Properties

IUPAC Name

methyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBUUVPMBJOPQE-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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